

# Apatinib Combination Therapy: A Head-to-Head Comparison for Overcoming Drug Resistance

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Apatinib**

Cat. No.: **B1193564**

[Get Quote](#)

**Apatinib**, a selective vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase inhibitor (TKI), has demonstrated significant anti-tumor activity across a range of malignancies. [1][2][3] However, as with many targeted therapies, acquired drug resistance remains a critical challenge, limiting its long-term efficacy. To address this, researchers are actively exploring **Apatinib**-based combination therapies. This guide provides a comparative overview of various **Apatinib** combination strategies aimed at overcoming drug resistance, supported by preclinical and clinical data.

## Apatinib in Combination with Chemotherapy

One of the primary mechanisms of resistance to chemotherapy is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of cancer cells. [1] **Apatinib** has been shown to reverse this multidrug resistance (MDR) by inhibiting the function of ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein). [1][3]

## Preclinical Data: Reversal of Multidrug Resistance

In vitro studies have demonstrated that **Apatinib** can significantly sensitize various drug-resistant cancer cell lines to conventional chemotherapeutic agents. **Apatinib** achieves this by increasing the intracellular accumulation of these drugs without affecting their cytotoxicity in non-resistant parental cells. [1]

| Cell Line    | Resistant to                | Combination                           | Fold Reversal of Resistance                         |
|--------------|-----------------------------|---------------------------------------|-----------------------------------------------------|
| KBv200       | Doxorubicin,<br>Paclitaxel  | Apatinib +<br>Doxorubicin/Paclitaxel  | 14.8-fold<br>(Doxorubicin), 13.5-fold (Paclitaxel)  |
| MCF-7/adr    | Doxorubicin                 | Apatinib +<br>Doxorubicin             | 11.6-fold                                           |
| S1-M1-80     | Topotecan,<br>Mitoxantrone  | Apatinib +<br>Topotecan/Mitoxanthrone | 14.7-fold (Topotecan),<br>12.8-fold (Mitoxantrone)  |
| HEK293/ABCB1 | Doxorubicin,<br>Vincristine | Apatinib +<br>Doxorubicin/Vincristine | 11.2-fold<br>(Doxorubicin), 10.5-fold (Vincristine) |
| HEK293/ABCG2 | Mitoxantrone, SN-38         | Apatinib +<br>Mitoxantrone/SN-38      | Complete reversal                                   |

Data synthesized from a study by Mi et al.[1]

In a KBv200 xenograft nude mouse model, the combination of **Apatinib** and paclitaxel resulted in a significant inhibition of tumor growth (52.7%) compared to either agent alone, without an increase in toxic side effects.[1]

## Clinical Data

Clinical studies have shown that combining **Apatinib** with chemotherapy improves outcomes in patients with advanced cancers. For instance, in advanced gastric cancer, **Apatinib** combined with chemotherapy has been associated with a higher objective response rate (ORR) and longer progression-free survival (PFS) compared to chemotherapy alone.[3] Similarly, in advanced non-small cell lung cancer (NSCLC), the combination has demonstrated clinical efficacy in treatment-refractory patients.

## Apatinib in Combination with EGFR-TKIs

Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a common clinical challenge, often driven by the T790M mutation or activation of alternative signaling pathways.<sup>[4][5][6]</sup> The combination of **Apatinib** with EGFR-TKIs is a promising strategy to overcome this resistance. The theoretical basis for this synergy lies in the crosstalk between the VEGF and EGFR signaling pathways.<sup>[4][7]</sup>

## Preclinical and Clinical Data

Preclinical models have shown that **Apatinib** can enhance the anti-tumor activity of EGFR-TKIs in resistant NSCLC cells.<sup>[5]</sup> This has been corroborated in clinical settings. A retrospective analysis of NSCLC patients who developed resistance to osimertinib (a third-generation EGFR-TKI) showed that the combination of **Apatinib** and osimertinib resulted in an ORR of 12.8% and a disease control rate (DCR) of 79.5%, with a median PFS of 4.0 months.<sup>[5]</sup>

| Cancer Type | Patient Population                        | Combination Therapy    | ORR                                | DCR   | Median PFS |
|-------------|-------------------------------------------|------------------------|------------------------------------|-------|------------|
| NSCLC       | Osimertinib-resistant, EGFR-mutant        | Apatinib + Osimertinib | 12.8%                              | 79.5% | 4.0 months |
| NSCLC       | Acquired icotinib resistance, EGFR-mutant | Apatinib + Icotinib    | Favorable outcomes in case reports | -     | 4-6 months |

Data from retrospective analyses.<sup>[5][8]</sup>

## Apatinib in Combination with Immunotherapy

**Apatinib** can modulate the tumor microenvironment (TME), making it more favorable for an anti-tumor immune response.<sup>[2][9][10][11]</sup> By inhibiting VEGFR-2, **Apatinib** can normalize tumor vasculature, reduce hypoxia, and decrease the infiltration of immunosuppressive cells like regulatory T cells (Tregs) and M2 macrophages, while promoting the infiltration of CD8+ T cells.<sup>[2][9][10][11]</sup>

## Clinical Data

The combination of **Apatinib** with immune checkpoint inhibitors (ICIs) has shown promising results in various solid tumors.

| Cancer Type       | Patient Population               | Combination Therapy        | ORR   | DCR   | Median PFS |
|-------------------|----------------------------------|----------------------------|-------|-------|------------|
| Gastric Cancer    | Previously treated, advanced     | Apatinib + PD-1 Inhibitors | 20.5% | 69.2% | 3.9 months |
| Colorectal Cancer | Treatment-refractory, metastatic | Apatinib + PD-1 Inhibitors | 25.6% | 72.1% | 5.8 months |

Data from retrospective exploratory studies.

## Signaling Pathways and Experimental Workflows

### Signaling Pathway for Apatinib Reversing ABC Transporter-Mediated MDR

[Click to download full resolution via product page](#)

Caption: **Apatinib** inhibits ABC transporters, preventing drug efflux and restoring chemosensitivity.

## Experimental Workflow for Assessing MDR Reversal

[Click to download full resolution via product page](#)

Caption: Workflow for determining the in vitro efficacy of **Apatinib** in reversing multidrug resistance.

## Signaling Pathway for Apatinib and EGFR-TKI Synergy



[Click to download full resolution via product page](#)

Caption: **Apatinib** and EGFR-TKIs dually block key pathways for tumor growth and survival.

## Experimental Protocols

### Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on **Apatinib**'s reversal of MDR.[\[1\]](#)

- Cell Seeding: Seed drug-sensitive (parental) and drug-resistant cancer cells in 96-well plates at a density of approximately 5,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.

- Drug Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent, either alone or in combination with a non-toxic concentration of **Apatinib** (e.g., 1-3  $\mu$ M). Include a vehicle control (DMSO). Incubate for 48-72 hours.
- MTT Addition: Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in combination with **Apatinib**.

## Western Blot Analysis

This is a general protocol for assessing protein expression and phosphorylation.

- Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE: Denature equal amounts of protein (20-40  $\mu$ g) by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-total-EGFR, anti- $\beta$ -actin) overnight at 4°C.

- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Densitometry: Quantify the band intensities and normalize to a loading control like  $\beta$ -actin.

## Xenograft Tumor Model

This protocol is based on the *in vivo* study of **Apatinib**'s effect on MDR.[\[1\]](#)

- Cell Implantation: Subcutaneously inject drug-resistant cancer cells (e.g., KBv200) into the flank of athymic nude mice.
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Treatment: Randomly assign the mice to different treatment groups: (1) Vehicle control, (2) **Apatinib** alone, (3) Chemotherapeutic agent alone, (4) **Apatinib** plus the chemotherapeutic agent. Administer drugs according to the specified schedule (e.g., **Apatinib** orally daily, paclitaxel intraperitoneally every 3 days).
- Tumor Measurement: Measure the tumor volume and body weight of the mice every few days.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
- Data Analysis: Calculate the tumor growth inhibition rate for each treatment group compared to the control group.

## Conclusion

**Apatinib** combination therapy represents a versatile strategy to overcome drug resistance in various cancers. Its ability to reverse MDR mediated by ABC transporters, synergize with other targeted therapies like EGFR-TKIs, and modulate the tumor microenvironment to enhance immunotherapy highlights its potential to improve clinical outcomes for patients with advanced and refractory tumors. Further prospective clinical trials are warranted to validate these

promising preclinical and retrospective findings and to optimize combination regimens for different cancer types and resistance mechanisms.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Apatinib (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies [frontiersin.org]
- 3. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of Apatinib combined with Epidermal growth factor receptor - tyrosine kinase inhibitor (EGFR-TKI) in nonsmall cell lung cancer after EGFR-TKI resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Combination Treatment With Apatinib and Osimertinib After Osimertinib Resistance in Epidermal Growth Factor Receptor-Mutant Non-small Cell Lung Carcinoma—A Retrospective Analysis of a Multicenter Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apatinib to combat EGFR-TKI resistance in an advanced non-small cell lung cancer patient with unknown EGFR status: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical study of apatinib combined with EGFR-TKI in the treatment of chronic progression after EGFR-TKI treatment in non-small cell lung cancer (ChiCTR1800019185) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination therapy of apatinib with icotinib for primary acquired icotinib resistance in patients with advanced pulmonary adenocarcinoma with EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining Apatinib and Oxaliplatin Remodels the Immunosuppressive Tumor Microenvironment and Sensitizes Desert-Type Gastric Cancer to Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combining Apatinib and Oxaliplatin Remodels the Immunosuppressive Tumor Microenvironment and Sensitizes Desert-Type Gastric Cancer to Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- To cite this document: BenchChem. [Apatinib Combination Therapy: A Head-to-Head Comparison for Overcoming Drug Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1193564#apatinib-combination-therapy-for-overcoming-drug-resistance>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)